molecular formula C23H20N2O3 B4651160 N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4651160
M. Wt: 372.4 g/mol
InChI Key: KLBHBKBZCHMDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a compound that belongs to the family of isoxazolecarboxamide derivatives. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide reduces the production of these inflammatory mediators, resulting in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, its neuroprotective and antioxidant effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. One limitation of using N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the study of N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide include further investigation of its potential applications in the treatment of pain and inflammation-related diseases and neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide for these potential applications. Finally, studies are needed to investigate the potential side effects and toxicity of N-4-biphenylyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in animal models and humans.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-27-20-13-9-18(10-14-20)21-15-22(28-25-21)23(26)24-19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-14,22H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBHBKBZCHMDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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